2-Chloroquinoxalin-5-amine
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Overview
Description
2-Chloroquinoxalin-5-amine is a nitrogen-containing heterocyclic compound with the molecular formula C8H6ClN3. It is a derivative of quinoxaline, which is known for its versatile pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroquinoxalin-5-amine typically involves the reaction of o-phenylenediamine with 1,2-dicarbonyl compounds, followed by chlorination. One common method includes the condensation of o-phenylenediamine with glyoxal to form quinoxaline, which is then chlorinated using thionyl chloride to yield this compound .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are explored to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions: 2-Chloroquinoxalin-5-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can yield quinoxaline derivatives with different substituents.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) are employed in hydrogenation reactions.
Substitution: Nucleophiles like amines or thiols are used in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Various substituted quinoxalines.
Substitution: N-substituted quinoxalin-5-amines.
Scientific Research Applications
2-Chloroquinoxalin-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: The compound has potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It is utilized in the development of dyes, pigments, and agrochemicals
Mechanism of Action
The mechanism of action of 2-Chloroquinoxalin-5-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or bind to receptors, thereby modulating biological processes. The exact pathways depend on the specific application, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Quinoxaline: The parent compound, known for its broad pharmacological activities.
Quinazoline: Another nitrogen-containing heterocyclic compound with similar applications.
Cinnoline: Structurally similar but with distinct chemical properties and uses.
Uniqueness: 2-Chloroquinoxalin-5-amine stands out due to its specific chlorine substitution, which imparts unique reactivity and biological activity compared to its analogs. This makes it a valuable compound for targeted research and industrial applications .
Properties
Molecular Formula |
C8H6ClN3 |
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Molecular Weight |
179.60 g/mol |
IUPAC Name |
2-chloroquinoxalin-5-amine |
InChI |
InChI=1S/C8H6ClN3/c9-7-4-11-8-5(10)2-1-3-6(8)12-7/h1-4H,10H2 |
InChI Key |
ZASJOTKVALEIDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(C=N2)Cl)N |
Origin of Product |
United States |
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